2,4-Phenoxy Lopinavir Impurity is a compound related to Lopinavir, an antiretroviral medication primarily used in the treatment of human immunodeficiency virus (HIV) infection. This impurity is classified under pharmaceutical toxicology reference materials and is significant in the context of drug development and quality control. Its molecular formula is with a molecular weight of 636.85 g/mol, indicating its complex structure which includes multiple functional groups relevant for biological activity .
2,4-Phenoxy Lopinavir Impurity is typically sourced from chemical suppliers specializing in pharmaceutical compounds. It falls under the category of stable isotopes and pharmaceutical toxicology reference materials, which are crucial for research and development in pharmacology. The compound is produced on a made-to-order basis, often requiring specific documentation due to its controlled status .
The synthesis of 2,4-Phenoxy Lopinavir Impurity involves several steps that are common in organic chemistry, particularly in the synthesis of complex pharmaceutical compounds.
Methods:
Technical details regarding specific reagents and conditions used in these reactions are typically proprietary or found in specialized literature on synthetic methodologies for similar compounds.
The molecular structure of 2,4-Phenoxy Lopinavir Impurity can be represented using various chemical notation systems:
CC(C)(C)C(=O)N[C@H](C[C@H](O)[C@H](Cc2ccccc2)NC(=O)COc3ccc(C)cc3C)Cc4ccccc4
InChI=1S/C37H48N4O5/c1-25(2)35(41-19-11-18-38-37(41)45)...
This structure showcases a complex arrangement of carbon rings and functional groups that contribute to its pharmacological properties .
Chemical reactions involving 2,4-Phenoxy Lopinavir Impurity typically focus on its interactions with biological molecules or other chemical agents:
Technical details about these reactions often require specific experimental setups and analytical techniques such as high-performance liquid chromatography (HPLC) for monitoring .
The mechanism of action for compounds like 2,4-Phenoxy Lopinavir Impurity generally involves inhibition of viral proteases, which are essential for HIV replication. By inhibiting these enzymes, the compound effectively reduces viral load in infected individuals:
Data from pharmacological studies indicate that similar compounds exhibit significant antiviral activity through these mechanisms .
The physical and chemical properties of 2,4-Phenoxy Lopinavir Impurity include:
Relevant data from stability tests provide insights into how long the compound remains effective under various environmental conditions .
Scientific Uses:
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0